4-Bromo-5-chloro-2-phenylthiazole
Overview
Description
4-Bromo-5-chloro-2-phenylthiazole is a chemical compound with the molecular formula C9H5BrClNS and a molecular weight of 274.57 . It is used for pharmaceutical testing .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this compound, related compounds have been synthesized through various methods. For instance, a one-pot synthesis method for 5-bromo-2-chloro-4’-ethoxy diphenylmethane involves taking 2-chloro-5-bromobenzoic acid as a raw material, reacting it with thionyl chloride to generate 2-chloro-5-bromobenzoyl chloride . Another synthesis involves the use of 2-amino-5-bromothiazole with 3- (furan-2-yl)propanoic acid followed by the Suzuki reaction .
Molecular Structure Analysis
The molecular structure of this compound and related compounds have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . Further structural analysis can be performed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds have been studied. For instance, the discharge process in humid air involves a multitude of species, predominantly nitrogen, oxygen, and water vapor, alongside a vast array of reaction products, leading to a complex web of hundreds to thousands of reactions .
Scientific Research Applications
Microwave Irradiation in Synthesis
The derivatives of 2-amino-4-phenylthiazole, including 4-Bromo-5-chloro-2-phenylthiazole, demonstrate a broad spectrum of biological activities. A study by Khrustalev (2009) explored the use of microwave irradiation for the synthesis of 2-amino-4-phenylthiazole derivatives, highlighting the potential for more efficient production processes in this chemical series (Khrustalev, 2009).
Anticancer Activities
Gomha et al. (2017) discussed the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, which showed potent anticancer activities. This study emphasizes the significance of thiazole derivatives in developing new pharmacophores for cancer treatment (Gomha et al., 2017).
Antimicrobial Properties
Rao, Rajasekaran, and Attimarad (2000) demonstrated that certain 5-phenyl-4-substituted amino-3-mercapto-(4H)-1,2,4-triazoles, which include derivatives similar to this compound, showed good antimicrobial activity. This finding suggests the potential of these compounds in antimicrobial drug development (Rao et al., 2000).
Reactivity in Catalyzed Arylations
Daher et al. (2019) studied the reactivity of phenylthiazoles in ruthenium-catalyzed direct arylation, finding that introducing an aryl unit at the C5-position enhances reactivity. This research offers insights into the chemical behavior of phenylthiazoles in complex reactions (Daher et al., 2019).
Degradation Studies
Kalogirou and Koutentis (2009) investigated the degradation of 4,5-dichloro-1,2,3-dithiazolium chloride, providing valuable information on the stability and degradation pathways of related thiazole derivatives (Kalogirou & Koutentis, 2009).
Future Directions
Future research could focus on the development of novel antimicrobial agents and anticancer drugs using 4-Bromo-5-chloro-2-phenylthiazole and related compounds. The development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections and cancer is desirable . The information gathered from these studies will be useful for future innovation .
Properties
IUPAC Name |
4-bromo-5-chloro-2-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNS/c10-7-8(11)13-9(12-7)6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDIWPZPVAZFFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(S2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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